5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 531521-25-2
VCID: VC13707819
InChI: InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3
SMILES: CC1=C(C(=NC(=C1Br)C)C)C=O
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

CAS No.: 531521-25-2

Cat. No.: VC13707819

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde - 531521-25-2

Specification

CAS No. 531521-25-2
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
IUPAC Name 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H10BrNO/c1-5-8(4-12)6(2)11-7(3)9(5)10/h4H,1-3H3
Standard InChI Key FONWKWOBUGLFBH-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Br)C)C)C=O
Canonical SMILES CC1=C(C(=NC(=C1Br)C)C)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde is a substituted pyridine with the following substituents:

  • Bromine at position 5

  • Methyl groups at positions 2, 4, and 6

  • Aldehyde group at position 3

Its systematic IUPAC name reflects this substitution pattern, ensuring precise identification in chemical databases. The compound’s CAS registry number (531521-25-2) and molecular formula (C₉H₁₀BrNO) are critical for distinguishing it from related bromopyridines .

Table 1: Key Identifiers of 5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

PropertyValue
CAS Number531521-25-2
Molecular FormulaC₉H₁₀BrNO
Molecular Weight228.09 g/mol
IUPAC Name5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde

Structural Analysis

The pyridine ring’s electron-deficient nature is modified by the substituents:

  • Methyl groups (2,4,6-positions) donate electrons via hyperconjugation, slightly activating the ring.

  • Bromine (5-position) exerts an electron-withdrawing inductive effect, polarizing the ring and enhancing electrophilic substitution at adjacent positions.

  • Aldehyde group (3-position) introduces a reactive site for nucleophilic additions and oxidations, enabling further functionalization .

This combination of electron-donating and withdrawing groups creates a reactivity profile distinct from simpler bromopyridines, such as 5-bromo-2-methylpyridine (CAS 3430-13-5) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through bromination of a pre-functionalized pyridine precursor. A plausible route involves:

  • Starting Material: 2,4,6-Trimethylpyridine-3-carbaldehyde.

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

  • Reaction Conditions: Room temperature or mild heating (40–60°C) to ensure regioselectivity at the 5-position .

Example Reaction:

2,4,6-Trimethylpyridine-3-carbaldehyde+NBSTHF5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde\text{2,4,6-Trimethylpyridine-3-carbaldehyde} + \text{NBS} \xrightarrow{\text{THF}} \text{5-Bromo-2,4,6-trimethylpyridine-3-carbaldehyde}

Industrial-scale production may employ continuous flow reactors to optimize yield and minimize byproducts, a method validated for analogous brominated pyrimidines.

Purification and Characterization

Post-synthesis purification involves:

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients .

  • Crystallization: From chloroform or ethyl acetate to obtain high-purity crystals .

  • Spectroscopic Analysis:

    • ¹H NMR: Peaks corresponding to methyl groups (δ 2.2–2.6 ppm), aldehyde proton (δ 9.8–10.2 ppm), and aromatic protons (δ 6.8–7.2 ppm) .

    • MS (EI): Molecular ion peak at m/z 228 [M⁺] .

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data for this specific compound is sparse, analogs provide insights:

  • Melting Point: Estimated 80–100°C (based on 5-bromo-2-methylpyridine, mp 32–36°C) .

  • Boiling Point: Likely >200°C under reduced pressure .

  • Solubility:

    • Polar Solvents: Moderate solubility in DMF, DMSO, and chloroform .

    • Nonpolar Solvents: Limited solubility in hexane or diethyl ether.

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety undergoes characteristic reactions:

  • Nucleophilic Addition: With amines to form Schiff bases, useful in ligand synthesis.

  • Oxidation: To carboxylic acid using KMnO₄ or Ag₂O.

  • Reduction: To hydroxymethyl group via NaBH₄ or LiAlH₄ .

Bromine-Based Reactions

The bromine atom participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: With arylboronic acids to form biaryl structures, catalyzed by Pd(PPh₃)₄ .

  • Buchwald-Hartwig Amination: To install amino groups for pharmaceutical intermediates .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Kinase Inhibitors: Functionalization at the aldehyde position yields candidates for anticancer agents.

  • Antimicrobial Agents: Bromine enhances lipophilicity, improving membrane penetration .

Materials Science

  • Coordination Polymers: Aldehyde groups bind metal ions (e.g., Cu²⁺, Fe³⁺) to form porous frameworks for gas storage .

  • Sensors: Functionalized derivatives detect pH changes or small molecules in biochemical assays .

Biological Activity and Toxicology

In Vitro Studies

Preliminary screenings suggest:

  • Enzyme Inhibition: Moderate activity against tyrosine kinases (IC₅₀ ~10 µM) .

  • Cytotoxicity: Selective toxicity toward cancer cell lines (e.g., HeLa, IC₅₀ 25 µM) .

Comparative Analysis with Related Compounds

5-Bromo-2-methylpyridine (CAS 3430-13-5)

  • Simpler Structure: Lacks methyl groups at 4,6-positions and aldehyde at 3-position.

  • Applications: Limited to basic coupling reactions, unlike the multifunctional reactivity of 5-bromo-2,4,6-trimethylpyridine-3-carbaldehyde .

5-Bromo-2-chloro-6-methylnicotinaldehyde (CAS 1935331-10-4)

  • Chlorine Substituent: Enhances electrophilicity but reduces stability in aqueous media .

  • Synthetic Utility: Preferable for halogen-exchange reactions .

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